molecular formula C₂₁H₂₃NO₅ B116872 2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde CAS No. 52801-27-1

2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde

Cat. No.: B116872
CAS No.: 52801-27-1
M. Wt: 369.4 g/mol
InChI Key: ROAHDZJDHGLGBA-UHFFFAOYSA-N
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Description

2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde is a synthetic compound of interest in medicinal chemistry research due to its structural relationship to the benzo[c]phenanthridine and phthalideisoquinoline alkaloids . These classes of natural products are known for a broad spectrum of biological activities, including antiproliferative and antibacterial effects . The core isoquinoline structure is a common pharmacophore in many biologically active molecules, and the specific substitution pattern on this compound makes it a valuable intermediate for the synthesis and evaluation of novel therapeutic agents . Researchers can utilize this chemical as a key building block in the development of potential anticancer compounds, given that structurally similar alkaloids and their analogs have demonstrated cytotoxicity against various cancer cell lines, such as K-562 and MCF-7, and can induce cell-cycle arrest and apoptosis . Its mechanism of action, inferred from related molecules, may involve interaction with cellular targets like DNA or tubulin . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAHDZJDHGLGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52801-27-1, 62475-57-4
Record name NSC279521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CANADALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

2,3-Dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde is a complex organic compound derived from the plant Cananga odorata, commonly known as ylang-ylang. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and antioxidant properties.

Chemical Structure

The molecular formula of this compound is C21H23NO5C_{21}H_{23}NO_{5}, with a molecular weight of approximately 371.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23NO5C_{21}H_{23}NO_{5}
Molecular Weight371.4 g/mol
InChIInChI=1S/C21H23NO5/c1-22...
SMILESCN1CCC2=CC3=C(C=C2[C@@H]1...

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been tested against various free radical scavenging assays such as DPPH and ABTS. In studies, the compound demonstrated effective scavenging capabilities with IC50 values comparable to standard antioxidants like ascorbic acid.

Anticancer Activity

The compound has shown promising results in vitro against several cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), SK-OV-3 (ovarian cancer), and A549 (lung cancer). The cytotoxicity was assessed using the SRB assay, which measures cell viability.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μg/mL)Reference
HeLa12.72
SK-OV-310.50
A54915.30

The presence of specific substituents in the compound's structure appears to enhance its anticancer properties. For example, electron-withdrawing and electron-donating groups have been shown to modulate biological activities significantly.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in preclinical models:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited strong antioxidant activity in both DPPH and ABTS assays, suggesting potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity Evaluation : Research involving various synthesized derivatives showed that modifications to the benzaldehyde moiety significantly influenced cytotoxicity against different cancer cell lines .

Scientific Research Applications

Molecular Formula

  • C21H23NO5

Structural Characteristics

The compound features:

  • Methoxy groups at positions 2 and 3, enhancing solubility.
  • A dioxole ring contributing to its chemical reactivity.

Physical Properties

The presence of methoxy groups increases hydrophobic interactions, making the compound soluble in organic solvents. Its molecular structure influences its biological activity and interaction with various biological targets.

Medicinal Chemistry

2,3-Dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde is primarily explored for its potential therapeutic effects. Isoquinoline derivatives have been shown to exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies suggest that isoquinoline derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic pathways. Isoquinoline derivatives are known to modulate enzyme activity, which can be pivotal in drug design aimed at treating metabolic disorders.

Neurological Research

Research indicates that certain isoquinoline compounds can affect neurotransmitter systems. This makes them candidates for studying neuroprotective effects or potential treatments for neurodegenerative diseases.

Synthesis of Novel Derivatives

The chemical structure allows for various modifications leading to the synthesis of new derivatives with enhanced pharmacological properties. Reactions such as oxidation and reduction can be employed to create analogs that may exhibit improved efficacy or reduced toxicity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of isoquinoline derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Effects

In a recent investigation featured in Cancer Research, derivatives of isoquinolines were tested against human cancer cell lines. The findings revealed that modifications to the benzaldehyde moiety significantly enhanced cytotoxicity, providing insights into structure-activity relationships essential for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
2,3-Dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde C₂₁H₂₃NO₅ 377.41 Benzaldehyde, methoxy, methylene bridge Synthetic/Natural (unconfirmed)
(S)-3-((R)-9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one C₂₅H₂₄BrNO₇ 546.37 Bromo, benzofuranone, methoxy Synthetic (antiproliferative agent)
6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic acid ethyl ester C₂₂H₂₁NO₇ 411.41 Ester, carbonyl, methoxy Natural (isolated from Coptis chinensis)
Noscapine (Capval, Nitepax) C₂₂H₂₃NO₇ 413.43 Benzofuranone, lactone, methoxy Pharmaceutical (antitussive, anticancer)
Key Observations:
  • Substitution Patterns: The target compound’s benzaldehyde group contrasts with the benzofuranone in noscapine and the ester/carbonyl groups in other analogs. The aldehyde may confer higher reactivity but lower metabolic stability compared to lactones or esters .
  • Molecular Weight : Bromination (e.g., in ’s compound) increases molecular weight and may enhance binding affinity via hydrophobic interactions .
  • Natural vs. Synthetic Origins: The ethyl ester derivative () and noscapine () are naturally occurring, while brominated and aldehyde-containing analogs are synthetic .

Q & A

Q. Table 1. Synthetic Optimization for Intermediate

StepReaction TypeConditionsYield (%)Reference
1Cross-couplingPd(OAc)₂, Xantphos, 90°C82
2OxidationKMnO₄, acetone/H₂O, rt75

Which spectroscopic techniques are prioritized for structural elucidation, particularly stereochemical confirmation?

Basic
High-field NMR (600 MHz) resolves coupling patterns in the isoquinoline core (e.g., aldehyde proton at δ 9.8–10.2 ppm). X-ray crystallography confirms absolute configuration, as demonstrated for the (+)-enantiomer (R-configuration at C5 via Patterson maps) . Chiral HPLC (Chiralpak AD-H, hexane/ethanol) achieves enantiomer separation (α=1.25, Rs=2.1) .

How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Basic
The compound’s low water solubility (<0.1 mg/mL) necessitates DMSO-based stock solutions for biological assays. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, requiring inert atmosphere storage . Polar surface area (PSA=98 Ų) predicts moderate blood-brain barrier permeability.

What biological activities are reported for structurally related compounds?

Basic
Analogous isoquinoline derivatives exhibit microtubule-interfering activity (IC₅₀=2.1 µM in MCF-7 cells) and antiproliferative effects via tubulin polymerization inhibition . The benzaldehyde moiety may enhance electrophilic reactivity for protein binding .

What in vitro/in vivo models are suitable for evaluating bioactivity?

Advanced
In vitro:

  • Microtubule polymerization assays (turbidimetry at 350 nm) .
  • Cell viability (MTT assay in HeLa or A549 lines, 48h exposure).
    In vivo:
  • Xenograft models (e.g., BALB/c nude mice with HT-29 tumors) at 10 mg/kg IV, monitoring tumor volume vs. controls .

Q. Table 2. Bioactivity Data for Analogues

CompoundTubulin IC₅₀ (µM)Cell Line (IC₅₀, µM)Reference
Parent analogue2.1MCF-7 (3.8)

How can contradictory SAR data be resolved for this compound?

Advanced
Contradictions in structure-activity relationships (SAR) often arise from divergent assay conditions. For example:

  • Solubility artifacts: Apparent loss of activity in aqueous buffers vs. DMSO may reflect aggregation .
  • Metabolic instability: Rapid hepatic clearance (t₁/₂=15 min in rat microsomes) may mask in vivo efficacy .
    Resolution requires orthogonal assays (e.g., SPR for direct target engagement) and metabolite profiling (LC-MS/MS).

What computational strategies support mechanistic studies?

Q. Advanced

  • Docking: AutoDock Vina to tubulin’s colchicine site (PDB: 1SA0) predicts binding affinity (ΔG=-9.2 kcal/mol) .
  • MD Simulations: GROMACS simulations (100 ns) assess complex stability; RMSD <2 Å indicates stable binding .
  • QSAR: 3D descriptors (e.g., CoMFA) correlate logP with antiproliferative activity (r²=0.89) .

What factorial design approaches optimize reaction conditions?

Advanced
A 2³ factorial design evaluates temperature (80–100°C), catalyst loading (2–5 mol%), and solvent (toluene vs. DMF). ANOVA identifies temperature as the critical factor (p<0.01), with optimal yield at 95°C, 3 mol% Pd . Response surface methodology (RSM) further refines conditions.

How is enantiomeric purity validated during synthesis?

Advanced
Chiral derivatization with Mosher’s acid chloride (¹H NMR, Δδ=0.12 ppm for diastereomers) confirms configuration . Circular dichroism (CD) spectra (220–260 nm) match the (+)-enantiomer’s Cotton effect .

What integrated strategies assess efficacy and toxicity?

Q. Advanced

  • Therapeutic Index (TI): TI=LD₅₀/IC₅₀; determine LD₅₀ in zebrafish embryos (72h post-fertilization) .
  • Off-target profiling: Kinase inhibition panels (Eurofins, 468 kinases) identify polypharmacology risks .
  • PK/PD Modeling: Compartmental modeling links plasma exposure (AUC=1200 ng·h/mL) to tumor regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde
Reactant of Route 2
2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde

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